molecular formula C16H23N5O B13889301 4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine

Cat. No.: B13889301
M. Wt: 301.39 g/mol
InChI Key: LUSGGENIZHLVKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-1,5-naphthyridine with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine is unique due to the combination of its naphthyridine core, methoxy group, and piperazine moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine

InChI

InChI=1S/C16H23N5O/c1-17-21-11-9-20(10-12-21)8-6-13-5-7-18-14-3-4-15(22-2)19-16(13)14/h3-5,7,17H,6,8-12H2,1-2H3

InChI Key

LUSGGENIZHLVKM-UHFFFAOYSA-N

Canonical SMILES

CNN1CCN(CC1)CCC2=C3C(=NC=C2)C=CC(=N3)OC

Origin of Product

United States

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